molecular formula C25H23N3O4S2 B2363514 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049959-38-7

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2363514
CAS RN: 1049959-38-7
M. Wt: 493.6
InChI Key: DTRVHMWPLVRCPR-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a compound that has been studied for its antimicrobial activity . It is one of several novel 4-thiazolidinones with a benzothiazole moiety .


Synthesis Analysis

The synthesis of this compound and others like it involves the use of benzothiazole derivatives . The structures of these compounds have been determined by spectroscopic studies, including FT-IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound has been determined through various spectroscopic studies . These studies have revealed that electron-donating groups associated with thiazolidine bearing benzothiazole rings have a significant effect on the antimicrobial activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied, and it has been found that the presence of electron-donating groups associated with thiazolidine bearing benzothiazole rings contributes positively to the antimicrobial activity of these compounds .

Scientific Research Applications

Antimalarial and Antiviral Applications

The compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide and its derivatives have been studied for their potential as antimalarial agents. Fahim and Ismael (2021) explored the synthesis of sulfonamide derivatives, including those with a benzo[d]thiazol-2-yl moiety, which exhibited promising in vitro antimalarial activity. Additionally, these compounds demonstrated potential as COVID-19 drugs through computational calculations and molecular docking studies, suggesting their effectiveness against viral proteins like Plasmepsin-1, Plasmepsin-2, and SARS-CoV-2 main protease (Fahim & Ismael, 2021).

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with similar sulfonamide structures, which were tested for in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Structural and Conformational Analysis

The molecular structure and conformation of solvated derivatives of this compound have been extensively studied. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a related compound, providing insights into its structural properties and potential interaction mechanisms (Banerjee et al., 2002).

Miscellaneous Applications

The compound's derivatives have been explored for a range of other potential applications, including as antimicrobial agents (Gein et al., 2019; Patel & Agravat, 2009), in the synthesis of alternative products in organic chemistry (Krauze et al., 2007), and for their potential antibacterial, antifungal, and anticancer effects (Senthilkumar et al., 2021) (Gein et al., 2019), (Patel & Agravat, 2009), (Krauze et al., 2007), (Senthilkumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is known to have significant antimicrobial activity . DNA cleavage experiments have provided valuable hints and supporting evidence for describing the mechanism of action .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-32-19-12-14-20(15-13-19)34(30,31)28-16-4-6-22(28)24(29)26-18-10-8-17(9-11-18)25-27-21-5-2-3-7-23(21)33-25/h2-3,5,7-15,22H,4,6,16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRVHMWPLVRCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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